

A Technical Guide on the Toxicity of 3-Phenylphenol: A Data-Driven Analysis

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Compound of Interest				
Compound Name:	3-Phenylphenol			
Cat. No.:	B1666291	Get Quote		

Disclaimer: Detailed toxicological data for **3-Phenylphenol** (m-phenylphenol) is limited in publicly available scientific literature. Many standard toxicity studies have not been thoroughly conducted for this specific isomer. This guide summarizes the available hazard information for **3-Phenylphenol** and presents a comprehensive toxicological profile of the closely related, well-studied isomer, ortho-phenylphenol (2-Phenylphenol, OPP), as a surrogate to provide insights into potential toxicological endpoints. The data and mechanisms associated with OPP may not be directly transferable to **3-Phenylphenol**.

Hazard Profile of 3-Phenylphenol (CAS 580-51-8)

3-Phenylphenol is classified under the Globally Harmonized System (GHS) with the following hazard statements:

- H315: Causes skin irritation (Skin Irritation, Category 2).[1][2][3][4]
- H319: Causes serious eye irritation (Eye Irritation, Category 2/2A).[1][2][3][4]
- H335: May cause respiratory irritation (Specific target organ toxicity single exposure, Category 3).[1][2][3][4]

Safety data sheets indicate a lack of quantitative data for acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity.



Toxicological Profile of ortho-Phenylphenol (CAS 90-43-7) as a Surrogate

ortho-Phenylphenol (OPP) is an isomer of phenylphenol that is widely used as a fungicide and disinfectant.[5][6] Its toxicological profile has been extensively studied and provides a useful, albeit predictive, framework for understanding the potential hazards of other phenylphenol isomers.

Acute Toxicity

OPP exhibits moderate acute toxicity via the oral route and low toxicity via the dermal route.[7]

Table 1: Acute Toxicity of ortho-Phenylphenol

Species	Route	Endpoint	Value (mg/kg bw)	Toxicity Category	Reference
Rat	Oral	LD50	2733 - 2980	Ш	[8][9]
Rat	Dermal	LD50	>2000 - >5000	IV	[8][9][10]

Subchronic and Chronic Toxicity

Repeated exposure studies identify the urinary system, particularly the kidney and bladder, as the primary target organs for OPP toxicity in rats.[5][7]

Table 2: Repeated Dose Toxicity of ortho-Phenylphenol



Species	Duration	Route	NOAEL (mg/kg/da y)	LOAEL (mg/kg/da y)	Key Effects Observed	Referenc e
Rat	Chronic	Oral (Dietary)	39	200	Decreased body weight, urinary system pathology.	
Rat	21-day	Dermal	-	500	Dermal irritation; no systemic toxicity up to 1000 mg/kg/day.	[7]

Carcinogenicity

The carcinogenicity of OPP is species- and route-dependent. Dietary administration to rats has been shown to induce urinary bladder tumors, an effect not observed in mice under similar conditions.[6] Dermal application in mice did not provide evidence of carcinogenicity.[11][12]

Table 3: Carcinogenicity of ortho-Phenylphenol (Dietary Administration)



Species	Sex	Exposure	Organ	Tumor Incidence	Reference
Rat (F344)	Male	1.25% in diet	Urinary Bladder	Papilloma: 3/24; Carcinoma: 20/24	[13]
Rat (F344)	Male	2.0% Sodium Salt (SOPP) in diet	Urinary Bladder	Tumors observed (details vary)	[13]

- Test Substance:ortho-Phenylphenol (OPP), CAS No. 90-43-7.
- Species/Strain: Swiss CD-1 mice.
- Administration: Dermal application to the interscapular region.
- Dosing Regimen: Doses administered 3 days per week for 103 weeks.
- Groups:
 - Vehicle control (acetone).
 - OPP alone.
 - Initiator control (7,12-Dimethylbenz(a)anthracene, DMBA).
 - OPP administered following DMBA initiation (promotion study).
- Endpoints: Survival, body weight, clinical observations, and complete histopathologic examination of major tissues and organs.
- Conclusion: Under the conditions of the study, there was no evidence of carcinogenicity in male or female mice. Nonneoplastic lesions like ulceration and hyperkeratosis were noted at the application site.[11][12]

Genotoxicity



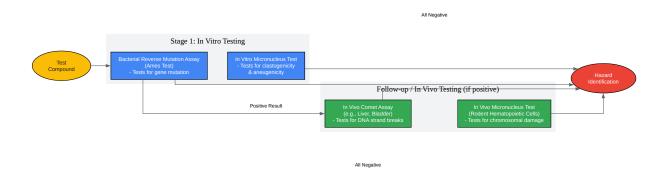
The weight of evidence suggests that OPP is not directly mutagenic but can induce chromosomal damage (clastogenicity), particularly after metabolic activation.[14] Its metabolites are considered the primary drivers of these effects.

Table 4: Genotoxicity Profile of ortho-Phenylphenol

Assay Type	Test System	Metabolic Activation (S9)	Result	Reference
Gene Mutation	S. typhimurium (Ames Test)	With & Without	Negative (in most strains) / Weakly positive (TA1535 without S9)	[11]
Gene Mutation	Mouse Lymphoma L5178Y/TK+/-	With & Without	Positive	[11]
Chromosomal Aberrations	Chinese Hamster Ovary (CHO) Cells	With & Without	Positive	[15][16]
Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) Cells	Without	Positive	[11][16]
Sex-Linked Recessive Lethal	D. melanogaster	N/A	Negative	[11]

A standard battery of tests is used to assess the genotoxic potential of a chemical by evaluating multiple endpoints, including gene mutation and chromosomal damage.





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Caption: Standard workflow for genotoxicity testing.

Reproductive & Developmental Toxicity

Developmental studies in multiple species indicate that OPP can induce fetal toxicity, such as reduced fetal body weight, delayed skeletal ossification, and increased post-implantation loss. [17][18][19] These effects have been observed in some cases at dose levels with minimal or no maternal toxicity, suggesting the developing fetus may be a sensitive target.[17][18][19]

Table 5: Developmental Toxicity of ortho-Phenylphenol

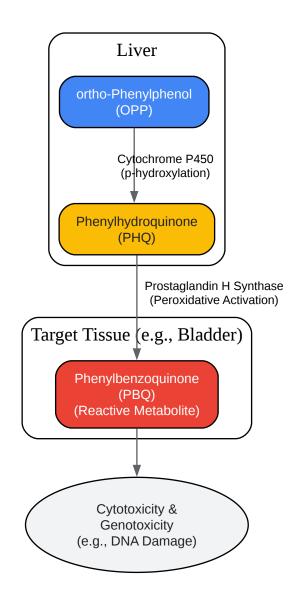


Species	NOAEL (Maternal) (mg/kg/day)	NOAEL (Developmenta I) (mg/kg/day)	Key Developmental Effects at LOAEL	Reference
Rat	150	300	Fetotoxicity at maternally toxic doses.	[20]
Rabbit	Not observed	< LOAEL	Increased resorptions (post-implantation loss).	[17][18]
Mouse	Minimal effects	< LOAEL	Decreased fetal weight, cleft palate.	[17][18]

Mechanism of Action: Metabolic Activation

The toxicity of OPP, particularly its carcinogenicity in the rat urinary bladder, is linked to its metabolic activation. OPP is first hydroxylated in the liver by cytochrome P450 enzymes (e.g., CYP1A2 in humans, CYP2C11/CYP2E1 in rats) to form phenylhydroquinone (PHQ).[21][22] [23] In target tissues like the urinary bladder, which have high prostaglandin H synthase (PGS) activity, PHQ is further oxidized to the reactive metabolite phenylbenzoquinone (PBQ).[15][21] [24] Both PHQ and PBQ are implicated in the genotoxic and cytotoxic effects of the parent compound.[14][16][24]





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Caption: Metabolic activation pathway of ortho-phenylphenol.

Conclusion

While specific toxicological data for **3-Phenylphenol** are scarce, its GHS classification indicates it is an irritant to the skin, eyes, and respiratory system. An in-depth analysis of the surrogate compound, ortho-phenylphenol, reveals a more complex toxicological profile. Key concerns for OPP include carcinogenicity in the rat urinary bladder following chronic dietary exposure, developmental toxicity in multiple species, and genotoxicity mediated by its reactive metabolites, phenylhydroquinone and phenylbenzoquinone. These findings highlight plausible



toxicological pathways that should be considered in the risk assessment and handling of **3-Phenylphenol**, pending the availability of specific data for this isomer.

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